2,5-Dioxooxazolidine-4-acetic acid

CAS No.: 6542-24-1

Cat. No.: VC15807861

Molecular Formula: C5H5NO5

Molecular Weight: 159.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6542-24-1 |

|---|---|

| Molecular Formula | C5H5NO5 |

| Molecular Weight | 159.10 g/mol |

| IUPAC Name | 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C5H5NO5/c7-3(8)1-2-4(9)11-5(10)6-2/h2H,1H2,(H,6,10)(H,7,8) |

| Standard InChI Key | XIEMOTJBRREIBH-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(=O)OC(=O)N1)C(=O)O |

Introduction

Structural Identity and Nomenclature

Chemical Composition and IUPAC Nomenclature

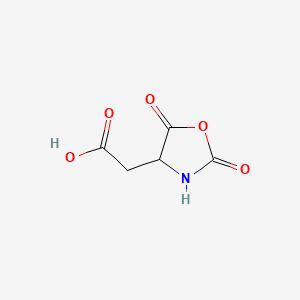

2,5-Dioxooxazolidine-4-acetic acid belongs to the oxazolidine family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its systematic IUPAC name is 2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid, reflecting the acetic acid substituent at position 4 of the oxazolidine ring . The molecular formula is C₅H₅NO₅, with a molecular weight of 159.097 g/mol and an exact mass of 159.017 g/mol .

Table 1: Core Structural and Physicochemical Properties

The planar oxazolidine ring (r.m.s. deviation: 0.0031–0.0145 Å in related salts ) and the acetic acid side chain create a polar structure with a PSA of 96.19 Ų, suggesting high solubility in polar solvents .

Derivatives and Structural Analogues

2,5-Dioxooxazolidine-4-Acetamide

The acetamide derivative (CAS 16875-31-3, C₅H₆N₂O₄) replaces the acetic acid’s hydroxyl group with an amine. Key differences include:

-

Bioactivity: Acetamide derivatives often exhibit enhanced membrane permeability due to reduced polarity .

Table 2: Comparative Analysis of Acetic Acid and Acetamide Derivatives

| Parameter | 2,5-Dioxooxazolidine-4-Acetic Acid | 2,5-Dioxooxazolidine-4-Acetamide |

|---|---|---|

| Molecular Formula | C₅H₅NO₅ | C₅H₆N₂O₄ |

| Exact Mass | 159.017 g/mol | 158.033 g/mol |

| PSA | 96.19 Ų | 113.35 Ų |

| EINECS | 229-456-0 | 240-908-6 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume